Heptanol

Description

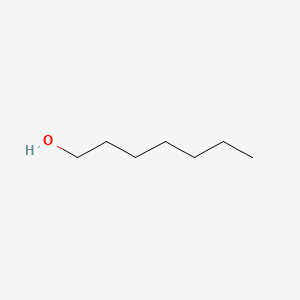

Heptan-1-ol is a primary alcohol that is heptane substituted by a hydroxy group at position 1. It has been isolated from Capillipedium parviflorum. It has a role as a plant metabolite, a fragrance, a flavouring agent and a gap junctional intercellular communication inhibitor. It is a primary alcohol and a heptanol.

1-Heptanol has been reported in Magnolia officinalis, Zea mays, and other organisms with data available.

1-Heptanol is a metabolite found in or produced by Saccharomyces cerevisiae.

A colorless liquid with a fragrant odor. It is used as an intermediate, solvent and in cosmetics.

Structure

3D Structure

Properties

IUPAC Name |

heptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMCTIGTTCKYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O, Array | |

| Record name | HEPTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021937 | |

| Record name | 1-Heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Watery colorless liquid with a weak alcohol odor. Floats on water. (USCG, 1999), Liquid, Colorless fragrant liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/citrus odour | |

| Record name | HEPTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Heptanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2888 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Heptanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Heptyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/266/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

349 °F at 760 mmHg (USCG, 1999), 175.8 °C at 760 mm Hg, BP: 155.6 °C at 400 mm Hg; 136.6 °C at 200 mm Hg; 119.5 °C at 100 mm Hg; ... 85.8 °C at 20 mm Hg; 74.7 °C at 10 mm Hg; 64.3 °C at 5 mm Hg; 42.4deg C at 1.0 mm Hg, 175.00 to 176.00 °C. @ 760.00 mm Hg, 175 °C | |

| Record name | HEPTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEPTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Heptanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

170 °F (USCG, 1999), 76.6 °C, 71 °C, 70 °C c.c. | |

| Record name | HEPTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Heptanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2888 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-HEPTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with alcohol, ether, 1.0 g/L of water at 18 °C; 2.85 g/L of water at 100 °C; 5.15 g/L of water at 130 °C, In water, 1,670 mg/L at 25 °C, 1740 ppm (wt) at 25 °C, Slightly soluble in carbon tetrachloride; soluble in ethanol, ether, 1.67 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.1, slightly soluble in water; miscible with alcohol, ether, most fixed oils, 1 ml in 2 ml 60% alcohol (in ethanol) | |

| Record name | 1-HEPTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Heptanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Heptyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/266/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.822 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8219 at 20 °C/4 °C, 0.82 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.820-1.824 | |

| Record name | HEPTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEPTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Heptyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/266/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 4.01 | |

| Record name | 1-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.21 [mmHg], 0.2163 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 15 | |

| Record name | 1-Heptanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2888 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-HEPTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

111-70-6, 53535-33-4 | |

| Record name | HEPTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053535334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HEPTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Heptanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JQ5607IO5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-HEPTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Heptanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-29 °F (USCG, 1999), -34.6 °C, -34.1 °C, -34 °C | |

| Record name | HEPTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEPTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Heptanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Heptanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptanol, a straight-chain fatty alcohol with the chemical formula CH₃(CH₂)₆OH, is a versatile compound with applications spanning the pharmaceutical, fragrance, and flavor industries.[1] Its utility is deeply rooted in its specific physicochemical properties, which dictate its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-heptanol, detailed experimental protocols for their determination, and insights into its biological interactions, particularly its effects on cellular signaling pathways. All quantitative data is presented in structured tables for ease of reference and comparison.

Physicochemical Properties of 1-Heptanol

The key physicochemical properties of 1-heptanol are summarized in the tables below. These properties are crucial for understanding its solubility, volatility, and interactions at a molecular level.

Table 1: General and Physical Properties of 1-Heptanol

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆O | [1][2][3][4] |

| Molecular Weight | 116.20 g/mol | [1][2][3][4] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Faint, aromatic, fatty | [2] |

| Density | 0.822 g/mL at 25 °C | [2][4] |

| Boiling Point | 176 °C | [2] |

| Melting Point | -36 °C | [2] |

| Flash Point | 76 °C (169 °F) | [5] |

| Refractive Index (n²⁰/D) | 1.424 | [2] |

Table 2: Solubility and Partitioning Properties of 1-Heptanol

| Property | Value | Reference(s) |

| Solubility in Water | 1.67 g/L at 25 °C | [6] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, and chloroform | [1][5] |

| logP (Octanol-Water Partition Coefficient) | 2.62 | [3][6] |

| pKa | ~15.38 (Predicted) | [4] |

Table 3: Thermodynamic and Vapor Properties of 1-Heptanol

| Property | Value | Reference(s) |

| Vapor Pressure | 0.5 mmHg at 20 °C | [2][4] |

| Enthalpy of Vaporization (ΔHvap) | 45.2 kJ/mol | [7] |

| Standard Enthalpy of Combustion (ΔcH⦵₂₉₈) | -4637.9 kJ/mol | [5] |

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is paramount for the reliable application of 1-heptanol in research and development. Below are detailed methodologies for measuring key parameters.

Density Measurement

The density of 1-heptanol is typically determined using a vibrating tube densimeter .[8][9]

-

Principle: The principle of this method is based on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. The frequency of oscillation is directly related to the density of the liquid.

-

Procedure:

-

Calibrate the instrument with two reference substances of known density, such as dry air and ultrapure water.

-

Inject a small, bubble-free sample of 1-heptanol into the thermostated U-tube.

-

The instrument measures the oscillation period, from which the density is calculated automatically.

-

Measurements are typically performed at a constant temperature, for instance, 25 °C, controlled by a Peltier element.

-

Boiling Point Determination

The boiling point can be determined using a MelTemp apparatus or a Thiele tube .[10][11]

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Thiele Tube Procedure:

-

A small amount of 1-heptanol is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[11]

-

Melting Point Determination

For substances that are solid at room temperature, a capillary melting point apparatus is used. Since 1-heptanol is a liquid at room temperature, this procedure would be applicable after freezing the sample.[12][13][14]

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase.

-

Procedure:

-

A small, powdered sample of the solidified 1-heptanol is packed into a capillary tube.

-

The capillary tube is placed in a heating block of a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.[14]

-

Flash Point Determination

The flash point is determined using a closed-cup tester , such as the Pensky-Martens apparatus.[15][16]

-

Principle: The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source.

-

Procedure:

-

The 1-heptanol sample is placed in the test cup of the apparatus and covered with a lid.

-

The sample is heated at a slow, constant rate while being stirred.

-

An ignition source is periodically directed into the cup.

-

The flash point is the temperature at which a flash appears inside the cup.[15]

-

Solubility Determination

The solubility of 1-heptanol in water can be determined by the shake-flask method .

-

Principle: An excess amount of the solute is agitated with the solvent until equilibrium is reached. The concentration of the solute in the saturated solution is then measured.

-

Procedure:

-

An excess amount of 1-heptanol is added to a known volume of water in a flask.

-

The flask is sealed and agitated in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure equilibrium.

-

The mixture is then allowed to stand to allow for phase separation.

-

A sample of the aqueous phase is carefully removed and analyzed for 1-heptanol concentration using a suitable analytical technique, such as gas chromatography (GC).

-

Refractive Index Measurement

The refractive index is measured using an Abbe refractometer .

-

Principle: This instrument measures the angle at which light is refracted as it passes from a prism of known refractive index to the liquid sample.

-

Procedure:

-

A few drops of 1-heptanol are placed on the prism of the refractometer.

-

The prism is closed, and the temperature is controlled, typically at 20 °C.

-

Light from a monochromatic source (e.g., a sodium D-line) is passed through the sample.

-

The user adjusts the instrument to bring a dividing line between light and dark fields into the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

Biological Interactions and Signaling Pathways

1-Heptanol is widely recognized in the scientific community as a reversible blocker of gap junctions.[17][18] This property makes it a valuable tool in studying cell-to-cell communication, particularly in cardiac and neuronal tissues.

Mechanism of Gap Junction Inhibition

Gap junctions are intercellular channels formed by the docking of two hemichannels (connexons), with each connexon being composed of six connexin proteins. In cardiac tissue, Connexin 43 (Cx43) is the predominant connexin.[19] 1-Heptanol is believed to inhibit gap junctional communication not by directly binding to the connexin proteins, but rather by altering the lipid environment of the cell membrane.[20] This change in the membrane's physical properties is thought to decrease the open probability of the gap junction channels, thereby impeding the passage of ions and small molecules between adjacent cells.[17][20]

Experimental Workflow for Studying 1-Heptanol's Effects

A common experimental workflow to investigate the effects of 1-heptanol on cardiac myocytes involves a series of steps from cell culture to functional analysis. This workflow allows researchers to assess changes in electrophysiological properties and protein expression.

This workflow provides a systematic approach to characterizing the dose-dependent effects of 1-heptanol on cardiac cell function and the underlying molecular mechanisms.

Conclusion

1-Heptanol possesses a well-defined set of physicochemical properties that are fundamental to its use in various scientific and industrial applications. This guide has provided a detailed summary of these properties, the experimental protocols for their determination, and an overview of its biological activity as a gap junction blocker. The structured presentation of this information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important aliphatic alcohol.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1-Heptanol CAS#: 111-70-6 [m.chemicalbook.com]

- 3. Heptanol | C7H16O | CID 8129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 111-70-6 CAS MSDS (1-Heptanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1-Heptanol - Wikipedia [en.wikipedia.org]

- 6. Showing Compound 1-Heptanol (FDB008053) - FooDB [foodb.ca]

- 7. 1-Heptanol [webbook.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. phillysim.org [phillysim.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. icheme.org [icheme.org]

- 16. koehlerinstrument.com [koehlerinstrument.com]

- 17. ahajournals.org [ahajournals.org]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. Heptanol decreases the incidence of ischemia-induced ventricular arrhythmias through altering electrophysiological properties and connexin 43 in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanism of heptanol-induced uncoupling of cardiac gap junctions: a perforated patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Isomers of Heptanol: A Comprehensive Technical Guide for Researchers

Introduction

Heptanol (B41253) (C₇H₁₆O) encompasses a diverse group of structural isomers, each possessing unique physicochemical and spectroscopic characteristics. As seven-carbon alcohols, these compounds find applications in various fields, including as solvents, intermediates in chemical synthesis, and components in fragrances and flavorings. For researchers, scientists, and drug development professionals, a thorough understanding of the distinct properties of each isomer is crucial for targeted applications and predictable outcomes in experimental designs. This in-depth technical guide provides a comprehensive overview of the structural isomers of heptanol, their key characteristics, and detailed experimental protocols for their analysis and synthesis.

Structural Isomers of Heptanol

There are numerous structural isomers of heptanol, which can be broadly classified into primary, secondary, and tertiary alcohols based on the substitution of the carbon atom bearing the hydroxyl group. These isomers arise from variations in the carbon skeleton (straight-chain or branched) and the position of the hydroxyl group.

Classification of Heptanol Isomers

A logical classification of heptanol isomers can be visualized as follows:

Physicochemical Properties

The structural variations among heptanol isomers significantly influence their physical properties. Generally, straight-chain isomers exhibit higher boiling points due to greater van der Waals forces, while increased branching leads to lower boiling points. The position of the hydroxyl group also affects polarity and, consequently, water solubility.

| Isomer Name | IUPAC Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Water Solubility (g/L) |

| 1-Heptanol | Heptan-1-ol | CH₃(CH₂)₆OH | 116.20 | 175-176 | -34.6 | 0.822 | 1.0 |

| 2-Heptanol | Heptan-2-ol | CH₃CH(OH)(CH₂)₄CH₃ | 116.20 | 158-161 | -33 | 0.817 | 3.1 |

| 3-Heptanol | Heptan-3-ol | CH₃CH₂CH(OH)(CH₂)₃CH₃ | 116.20 | 155-158 | -57 | 0.819 | 3.3 |

| 4-Heptanol | Heptan-4-ol | (CH₃CH₂CH₂)₂CHOH | 116.20 | 152-155 | -41.5 | 0.818 | 4.2 |

| 2-Methyl-1-hexanol | 2-Methylhexan-1-ol | (CH₃)₂CH(CH₂)₃CH₂OH | 116.20 | 161-169 | -43 | 0.818 | 4.1 |

| 3-Methyl-2-hexanol | 3-Methylhexan-2-ol | CH₃CH(OH)CH(CH₃)(CH₂)₂CH₃ | 116.20 | 155-157 | N/A | 0.825 | N/A |

| 4-Methyl-3-hexanol | 4-Methylhexan-3-ol | CH₃CH₂CH(OH)CH(CH₃)CH₂CH₃ | 116.20 | 150-152 | N/A | 0.829 | N/A |

| 2,3-Dimethyl-2-pentanol | 2,3-Dimethylpentan-2-ol | (CH₃)₂C(OH)CH(CH₃)CH₂CH₃ | 116.20 | 137.5 | -30.5 | 0.828 | 15.17 |

| 3-Ethyl-3-pentanol | 3-Ethylpentan-3-ol | (CH₃CH₂)₃COH | 116.20 | 141-142 | -27 | 0.839 | 27 |

Spectroscopic Characteristics

Spectroscopic techniques are indispensable for the identification and structural elucidation of heptanol isomers.

¹H NMR Spectroscopy

The ¹H NMR spectra of heptanol isomers are characterized by signals corresponding to the hydroxyl proton, protons on the carbon bearing the hydroxyl group (carbinol protons), and protons of the alkyl chain. The chemical shift of the hydroxyl proton is variable and concentration-dependent, often appearing as a broad singlet. The multiplicity and chemical shift of the carbinol proton are indicative of the alcohol's classification (primary, secondary, or tertiary).

| Isomer | Carbinol Proton (α-H) Chemical Shift (δ, ppm) & Multiplicity | Other Key Signals (δ, ppm) |

| 1-Heptanol | ~3.6 (t) | 0.9 (t, CH₃), 1.2-1.6 (m, CH₂) |

| 2-Heptanol | ~3.8 (sextet) | 0.9 (t, CH₃), 1.1-1.5 (m, CH₂), 1.2 (d, CH₃) |

| 3-Heptanol | ~3.6 (quintet) | 0.9 (t, CH₃), 1.3-1.5 (m, CH₂) |

| 2-Methyl-1-hexanol | ~3.4 (d) | 0.9 (d, 2xCH₃), 1.0-1.7 (m, CH, CH₂) |

| 3-Ethyl-3-pentanol | No carbinol proton | 0.8 (t, 3xCH₃), 1.4 (q, 3xCH₂) |

¹³C NMR Spectroscopy

In ¹³C NMR spectroscopy, the chemical shift of the carbon atom attached to the hydroxyl group (carbinol carbon) is a key diagnostic feature for differentiating between isomers.

| Isomer | Carbinol Carbon (C-OH) Chemical Shift (δ, ppm) | Other Key Signals (δ, ppm) |

| 1-Heptanol | ~63 | 14 (CH₃), 22-32 (CH₂) |

| 2-Heptanol | ~68 | 14, 23 (CH₃), 25-40 (CH₂) |

| 3-Heptanol | ~73 | 10, 14 (CH₃), 23-37 (CH₂) |

| 2-Methyl-1-hexanol | ~68 | 14, 19 (CH₃), 23-39 (CH₂) |

| 3-Ethyl-3-pentanol | ~76 | 8 (CH₃), 30 (CH₂) |

Infrared (IR) Spectroscopy

The IR spectra of all heptanol isomers exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group involved in hydrogen bonding. The C-O stretching vibration, appearing in the 1000-1260 cm⁻¹ region, can provide clues about the substitution pattern of the alcohol.[1]

| Vibration | Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C-O Stretch (Primary) | ~1050 | Strong |

| C-O Stretch (Secondary) | ~1100 | Strong |

| C-O Stretch (Tertiary) | ~1150 | Strong |

Synthesis and Reactions

The synthesis and reactivity of heptanol isomers are dictated by their classification as primary, secondary, or tertiary alcohols.

Synthesis of Heptanol Isomers

A general workflow for the synthesis of heptanol isomers often involves the formation of a new carbon-carbon bond followed by the introduction or modification of the hydroxyl group.

-

Primary Heptanols: Can be synthesized by the hydroboration-oxidation of a terminal heptene (B3026448) or by the reaction of a Grignard reagent with formaldehyde. For instance, 2-methyl-1-hexanol can be prepared by reacting 1-bromohexane (B126081) with a methyl magnesium halide.[2][3]

-

Secondary Heptanols: Commonly prepared by the reduction of the corresponding heptanone using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Grignard reactions between an aldehyde and an appropriate alkyl magnesium halide also yield secondary alcohols.

-

Tertiary Heptanols: Synthesized via the reaction of a ketone with a Grignard reagent.[4] For example, 3-ethyl-3-pentanol can be prepared by reacting 3-pentanone (B124093) with ethylmagnesium bromide.

Common Reactions of Heptanol Isomers

The oxidation of heptanol isomers is a key transformation that depends on the alcohol's classification.

-

Primary Heptanols: Can be oxidized to aldehydes using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to carboxylic acids using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄).[5][6]

-

Secondary Heptanols: Are oxidized to ketones.[5][6] The reaction typically stops at the ketone stage as further oxidation would require breaking a carbon-carbon bond.

-

Tertiary Heptanols: Are generally resistant to oxidation under normal conditions due to the absence of a hydrogen atom on the carbinol carbon.[5]

Heptanol isomers can undergo dehydration to form alkenes in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat.[7][8][9][10][11] The regioselectivity of the elimination often follows Zaitsev's rule, favoring the formation of the more substituted alkene. Secondary and tertiary alcohols dehydrate via an E1 mechanism, while primary alcohols follow an E2 pathway.

Heptanol isomers react with carboxylic acids in the presence of an acid catalyst (typically H₂SO₄) to form esters. This reaction, known as Fischer esterification, is a reversible process.[12][13][14] The reactivity of the alcohol in esterification generally follows the order: primary > secondary > tertiary, due to steric hindrance.

Experimental Protocols

Determination of Boiling Point

Apparatus: Thiele tube or a similar heating apparatus, thermometer, capillary tube (sealed at one end), small test tube, and a liquid sample of the heptanol isomer.

Procedure:

-

Place a small amount of the heptanol isomer into the small test tube.

-

Invert the capillary tube (sealed end up) and place it into the test tube containing the liquid.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Water Solubility

Apparatus: Test tubes, pipettes, and the heptanol isomer sample.

Procedure:

-

Add a known volume (e.g., 1 mL) of deionized water to a test tube.

-

Add a small, measured amount (e.g., 0.1 mL) of the heptanol isomer to the water.

-

Vigorously shake the test tube for about 30 seconds.

-

Allow the mixture to stand and observe. If the liquid forms a single, clear phase, the isomer is soluble at that concentration. If two distinct layers form, it is insoluble. If the solution is cloudy, it is partially soluble.

-

Continue adding the heptanol isomer in small increments to determine the approximate solubility limit.

NMR Spectroscopy Sample Preparation

Apparatus: NMR tube, Pasteur pipette, deuterated solvent (e.g., CDCl₃), and the heptanol isomer sample.

Procedure:

-

Dissolve 5-25 mg of the heptanol isomer in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[15]

-

Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small cotton plug in a Pasteur pipette.[15]

-

Transfer the clear solution into a clean, dry NMR tube using a Pasteur pipette.

-

The height of the liquid in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

IR Spectroscopy of a Liquid Sample

Apparatus: IR spectrometer, salt plates (e.g., NaCl or KBr), and the liquid heptanol isomer sample.

Procedure:

-

Ensure the salt plates are clean and dry.

-

Place one or two drops of the liquid heptanol isomer onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.

-

Place the salt plate assembly into the sample holder of the IR spectrometer.

-

Acquire the IR spectrum according to the instrument's operating procedure.[16]

-

After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol) and store them in a desiccator.

The structural isomers of heptanol present a fascinating case study in the structure-property relationships of organic compounds. Their diverse physicochemical and spectroscopic properties, along with their distinct reactivity, underscore the importance of isomeric purity in chemical research and development. This guide provides a foundational resource for professionals working with these versatile seven-carbon alcohols, offering both a comprehensive data summary and practical experimental methodologies.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-METHYL-1-HEXANOL2-METHYL-1-HEXANOL [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. studymind.co.uk [studymind.co.uk]

- 6. Oxidation of Alcohols | ChemTalk [chemistrytalk.org]

- 7. Converting Alcohols to Alkenes - Chemistry Steps [chemistrysteps.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. gdckulgam.edu.in [gdckulgam.edu.in]

- 12. byjus.com [byjus.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. ursinus.edu [ursinus.edu]

An In-depth Technical Guide to the Synthesis of n-Heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for n-heptanol (heptan-1-ol), a valuable linear alcohol utilized as a chemical intermediate in the fragrance, flavor, and pharmaceutical industries, as well as in the production of plasticizers. The document details various synthetic methodologies, including classical chemical syntheses and emerging bio-based and bioelectrocatalytic routes. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies.

Core Synthesis Pathways

The production of n-heptanol can be broadly categorized into four main strategies:

-

Hydroformylation of 1-Hexene (B165129): A two-step process involving the hydroformylation of 1-hexene to produce heptanal (B48729), followed by the hydrogenation of the aldehyde to n-heptanol.

-

Reduction of Heptaldehyde: The direct conversion of heptanal (n-heptaldehyde) to n-heptanol using various reducing agents or catalytic hydrogenation.

-

Bio-based Synthesis from Castor Oil: A multi-step process beginning with the pyrolysis of ricinoleic acid, the primary component of castor oil, to yield heptanal, which is subsequently hydrogenated.

-

Bioelectrocatalytic Oxidation of n-Heptane: A novel approach that functionalizes the terminal C-H bond of n-heptane to directly produce n-heptanol.

Hydroformylation of 1-Hexene

This industrially significant route, also known as the oxo process, extends the carbon chain of 1-hexene by one carbon atom to form C7 aldehydes, which are then reduced to the corresponding alcohol.

Signaling Pathway Diagram

Caption: Workflow for n-heptanol synthesis via hydroformylation of 1-hexene.

Quantitative Data

| Catalyst System (Hydroformylation) | Temperature (°C) | Pressure (bar) | 1-Hexene Conversion (%) | Aldehyde Selectivity (%) | n/iso Ratio | Reference |

| HCo(CO)[P(o-C6H4SO3Na)]3 | 90 | 52.4 | 62 | 66 | 2.6 | [1] |

| [Co2(CO)8]/Pyridine in [BMIM][NTf2] | 130 | 100 | High | up to 87 | ~1.8 | [2] |

| Rh@MOF-5 | - | - | High | High | - | [3] |

| [Rh(acac)(CO)2]/PPh3 | 50 | 12 | - | - | - | [4] |

Note: The subsequent hydrogenation of heptanal to n-heptanol typically proceeds with high yield (>95%).[5]

Experimental Protocols

Step 1: Hydroformylation of 1-Hexene

A detailed experimental setup for the hydroformylation of 1-hexene using a cobalt catalyst in an ionic liquid is described as follows:

-

Reactor Setup: A 35-mL autoclave is charged under an argon atmosphere with a mixture of [Co2(CO)8] (0.105 g, 0.31 mmol) and the desired ligand (e.g., pyridine) dissolved in 3 mL of an ionic liquid (e.g., [BMIM][NTf2]).[2]

-

Addition of Reactants: 1-hexene (4 mL) and a solvent such as heptane (B126788) (8 mL) are then added to the autoclave.[2]

-

Pre-activation: The pressure is raised to 40 bar with syngas (CO/H2 = 1/1), and the temperature is adjusted to 80°C for a pre-activation period of 30 minutes.[2]

-

Reaction Conditions: The temperature is then raised to 130°C, and the pressure is immediately adjusted to 100 bar. The reaction mixture is stirred at 1500 rpm for 1 hour, maintaining a constant pressure.[2]

-

Work-up: After the reaction, the autoclave is cooled to room temperature, and the pressure is released. The organic phase containing the aldehyde products is separated from the ionic liquid phase by decantation. The product composition is determined by gas chromatography.[2]

Step 2: Hydrogenation of Heptanal

The resulting heptanal can be hydrogenated to n-heptanol using various catalytic systems.

-

Catalyst Systems: Catalysts such as Raney nickel or copper-chromium oxide are effective for this transformation.[5]

-

Reaction Conditions: For instance, using a Raney nickel catalyst at 150°C and a hydrogen pressure of 3 atmospheres can achieve a 95% yield of n-heptyl alcohol.[5] Alternatively, a barium- and calcium-stabilized copper chromite catalyst can achieve 95-100% conversion at temperatures ranging from 160°C to 300°C and pressures from 1 to 200 atmospheres.[5]

Reduction of Heptaldehyde

This pathway focuses on the direct conversion of commercially available or synthetically derived heptaldehyde to n-heptanol.

Reaction Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Behavior of n -hexene-1 in hydroformylation of olefin mixtures over rhodium supported porous metal-organic framework MOF-5 | Vietnam Journal of Catalysis and Adsorption [jca.edu.vn]

- 3. researchgate.net [researchgate.net]

- 4. arizona.aws.openrepository.com [arizona.aws.openrepository.com]

- 5. GREEN CHEMICAL PRODUCTION BASED ON THERMAL CRACKING OF INEDIBLE VEGETABLE OIL: Original scientific paper | Chemical Industry & Chemical Engineering Quarterly [ache-pub.org.rs]

Heptanol: A Technical Guide to its Natural Origins and Extraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of heptanol (B41253), a seven-carbon chain alcohol with applications in fragrance, flavor, and as a chemical intermediate. The document details the extraction methodologies from these natural sources, presents quantitative data, and outlines the biosynthetic pathways and experimental workflows.

Natural Sources of Heptanol

Heptanol is found as a volatile organic compound in a wide variety of natural sources, including plants, fruits, and fermented products. It contributes to the characteristic aroma and flavor of many substances. 1-Heptanol is the most commonly occurring isomer in nature.

Table 1: Quantitative Data on Heptanol in Natural Sources

| Natural Source | Isomer(s) | Concentration/Presence | Reference(s) |

| Red Wine | 1-Heptanol | 0.09630 mg/L | [1] |

| Essential Oils | 1-Heptanol | Present in hyacinth, violet leaves, Litsea zeylanica, Rosa rugosa | [1][2][3][4] |

| Fruits | 1-Heptanol | Found in apple, banana, citrus peel oils, orange juice, bilberry, cranberry, blueberry, currants, melon, papaya, peach, pear, pineapple, mango, tamarind, figs, kiwifruit, nectarine | [2] |

| Vegetables | 1-Heptanol | Detected in asparagus, peas, potato, mustard | [2] |

| Other Plants | 1-Heptanol, 4-Heptanol | Isolated from Capillipedium parviflorum, Magnolia officinalis, Zea mays, Camellia sinensis, Cedronella canariensis | [2][3][5] |

| Fermented Products | 1-Heptanol | Present in cheeses, beer, cognac, rum, bourbon whiskey, grape wines | [2] |

| Animal Products | 1-Heptanol | Found in butter, milk, meats, crab, crayfish, clams | [2] |

Biosynthesis of Heptanol

Heptanol, as a fatty alcohol, is a product of fatty acid metabolism in organisms. The biosynthesis initiates from acetyl-CoA and involves the fatty acid synthase (FAS) complex to build the carbon chain. The resulting fatty acyl-ACP or fatty acyl-CoA is then reduced to the corresponding alcohol. While specific pathways for heptanol biosynthesis are not extensively detailed in the literature, a generalized pathway for fatty alcohol production in microorganisms provides a model.

Caption: Generalized biosynthetic pathway for 1-heptanol production.

Extraction of Heptanol from Natural Sources

The extraction of heptanol from natural matrices primarily relies on methods suitable for volatile and semi-volatile compounds. The choice of method depends on the source material and the desired purity of the final product.

Key Extraction Methodologies

-

Steam Distillation: This is a common method for extracting essential oils from plant material. Pressurized steam is passed through the plant matrix, causing the volatile compounds, including heptanol, to vaporize. The vapor mixture is then condensed and collected. The less dense essential oil, containing heptanol, is separated from the aqueous phase (hydrosol).

-

Solvent Extraction: This technique uses organic solvents to dissolve the desired compounds from the source material.[6] For semi-polar compounds like heptanol, solvents such as hexane, heptane, or ethanol (B145695) are often employed.[6][7] The process involves macerating the source material in the solvent, followed by filtration and evaporation of the solvent to yield a concrete or resinoid. Further purification by washing with ethanol can produce an absolute.

-

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is advantageous as it avoids the use of organic solvents and operates at relatively low temperatures, preserving thermolabile compounds.

Experimental Protocols

Protocol 1: Steam Distillation of Heptanol from Plant Material (General)

-

Preparation of Material: Fresh or dried plant material (e.g., flowers, leaves) is loaded into the distillation still. The material should be of an appropriate size to allow for efficient steam penetration.

-

Distillation: Steam is introduced into the bottom of the still. The steam ruptures the plant's oil glands, releasing the essential oil. The volatile components, including heptanol, are carried over with the steam.

-

Condensation: The steam and essential oil vapor mixture is passed through a condenser, which cools the vapor back into a liquid state.

-

Separation: The condensate is collected in a separator (e.g., a Florentine flask). The essential oil, being immiscible with water, will form a separate layer. Heptanol will be present in this oil layer.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove residual water and stored in a dark, airtight container.

Protocol 2: Solvent Extraction of Heptanol

-

Sample Preparation: The source material is ground or homogenized to increase the surface area for extraction.

-

Extraction: The prepared material is soaked in a suitable solvent (e.g., n-heptane) in a sealed container. The mixture is agitated for a defined period (e.g., 24 hours) at a controlled temperature.

-

Filtration: The mixture is filtered to separate the solid residue from the liquid extract.

-

Solvent Removal: The solvent is removed from the extract under reduced pressure using a rotary evaporator. This yields a concentrated extract containing heptanol.

-

Purification (Optional): The crude extract can be further purified using techniques like fractional distillation or column chromatography to isolate heptanol.

Analysis and Quantification

The identification and quantification of heptanol in extracts are typically performed using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[8]

-

Gas Chromatography (GC): This technique separates the volatile components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.[9]

-

Mass Spectrometry (MS): When coupled with GC, MS allows for the identification of separated compounds by analyzing their mass-to-charge ratio and fragmentation patterns.[9]

Experimental and Analytical Workflow

The overall process from sample collection to the final analysis of heptanol follows a structured workflow.

Caption: General workflow for heptanol extraction and analysis.

Conclusion

Heptanol is a naturally occurring alcohol found in a diverse range of biological sources. Its extraction is achievable through standard methods such as steam distillation and solvent extraction. For researchers and professionals in drug development and related fields, understanding these natural sources and extraction techniques is crucial for leveraging heptanol and other natural products in various applications. The analytical workflow, culminating in GC-MS analysis, provides a robust framework for the reliable quantification of heptanol in complex natural extracts. Further research into microbial engineering also presents a promising avenue for the sustainable production of heptanol.[10][11]

References

- 1. Showing Compound 1-Heptanol (FDB008053) - FooDB [foodb.ca]

- 2. HEPTANOL - Ataman Kimya [atamanchemicals.com]

- 3. Heptanol | C7H16O | CID 8129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Heptanol CAS#: 111-70-6 [m.chemicalbook.com]

- 5. 4-Heptanol | C7H16O | CID 11513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20210024441A1 - Heptane from a plant source, for the extraction of natural products - Google Patents [patents.google.com]

- 7. FR3077203A1 - VEGETABLE SOURCE HEPTANE FOR THE EXTRACTION OF NATURAL PRODUCTS - Google Patents [patents.google.com]

- 8. phcog.com [phcog.com]

- 9. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Heptanol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanol (B41253), a seven-carbon alcohol, exists in numerous structural and stereoisomeric forms. While seemingly simple molecules, these isomers exhibit a surprisingly diverse range of biological activities. This variation is a direct consequence of their distinct three-dimensional structures, which dictates their interaction with biological targets such as receptors, enzymes, and cell membranes. Understanding the structure-activity relationships of heptanol isomers is crucial for fields ranging from chemical ecology to pharmacology and toxicology.

This technical guide provides an in-depth overview of the current scientific understanding of the biological activities of various heptanol isomers. It summarizes key quantitative data, details relevant experimental protocols, and visualizes experimental workflows and logical relationships to facilitate a deeper understanding of the core concepts.

Pheromonal Activity of 4-Methyl-3-heptanol (B77350) Stereoisomers

A significant body of research on heptanol isomers has focused on the stereoisomers of 4-methyl-3-heptanol, which act as aggregation pheromones in several species of bark beetles. The biological activity is highly dependent on the specific stereochemistry of the molecule.

Quantitative Data: Pheromonal Effects on Scolytus amygdali

Field tests on the almond bark beetle, Scolytus amygdali, have demonstrated the critical role of stereoisomerism in eliciting a behavioral response. The synergistic and inhibitory effects of the four stereoisomers of 4-methyl-3-heptanol are summarized below.

| Stereoisomer | Biological Effect | Observation |

| (3S,4S)-4-methyl-3-heptanol | Attractive | Attracts beetles, but only in combination with the synergist (3S,4S)-4-methyl-3-hexanol.[1] |

| (3R,4S)-4-methyl-3-heptanol | Inhibitory | Inhibits the attraction of beetles to the (3S,4S) isomer.[1][2] |

| (3R,4R)-4-methyl-3-heptanol | Inhibitory | Inhibits the attraction of beetles to the (3S,4S) isomer.[1][2] |

| (3S,4R)-4-methyl-3-heptanol | No significant effect | Shows no significant attractive or inhibitory activity on its own. |

Experimental Protocol: Y-Tube Olfactometer Bioassay

The behavioral response of insects to volatile compounds like pheromones is commonly assessed using a Y-tube olfactometer. This apparatus provides a choice between two air streams, one carrying the test odor and the other a control.

Objective: To determine the behavioral response (attraction, neutrality, or repulsion) of an insect to a specific volatile compound.

Materials:

-

Y-tube olfactometer (glass or PTFE)

-

Air pump or compressed air source

-

Flow meters

-

Activated charcoal filter

-

Humidifier (e.g., a gas washing bottle with distilled water)

-

Odor sources (e.g., filter paper with the test compound and a control solvent)

-

Test insects

Procedure:

-

Assembly: The Y-tube olfactometer is set up with a clean air source passing through an activated charcoal filter and a humidifier. The airflow is then split and regulated by flow meters to ensure an equal flow rate through each arm of the Y-tube.

-

Odor Application: A known concentration of the test compound (e.g., a specific stereoisomer of 4-methyl-3-heptanol) dissolved in a solvent (e.g., hexane) is applied to a filter paper. The solvent alone is applied to another filter paper to serve as the control. These are placed in the respective arms of the olfactometer.

-

Insect Introduction: A single insect is introduced at the base of the Y-tube.

-

Observation: The insect's movement is observed. A choice is recorded when the insect moves a predetermined distance into one of the arms and remains there for a specific period.

-

Data Analysis: The number of insects choosing the test arm versus the control arm is recorded. Statistical analysis (e.g., Chi-squared test) is used to determine if there is a significant preference for the test odor.

Workflow for a Y-tube olfactometer bioassay.

Neuromodulatory Activity

Certain heptanol isomers have been shown to interact with components of the central nervous system, particularly ion channels. This interaction can lead to either potentiation or inhibition of neuronal activity.

1-Heptanol as a Modulator of GABAA Receptors

1-Heptanol has been found to potentiate the function of γ-aminobutyric acid type A (GABAA) receptors, which are the major inhibitory neurotransmitter receptors in the brain.[3] This potentiation is not blocked by the benzodiazepine (B76468) receptor antagonist RO15-4513, suggesting a different binding site or mechanism of action compared to benzodiazepines.[3] While the effect has been demonstrated, detailed quantitative data such as EC50 or binding constants for 1-heptanol on different GABAA receptor subunit compositions are not extensively available.

General Effects of Alcohols on NMDA Receptors

While specific data for many heptanol isomers are lacking, it is known that n-alcohols can inhibit the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory neurotransmission. Generally, the inhibitory potency of n-alcohols on NMDA receptors increases with carbon chain length up to a certain point (the "cutoff effect").[4][5]

Experimental Protocol: Patch-Clamp Electrophysiology for Ion Channel Modulation

Patch-clamp electrophysiology is a powerful technique to study the effects of compounds on ion channel function in real-time.

Objective: To measure the effect of a heptanol isomer on the current flowing through a specific type of ion channel (e.g., GABAA or NMDA receptors).

Materials:

-

Cells expressing the ion channel of interest (e.g., Xenopus oocytes or mammalian cell lines)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Microscope

-

Glass micropipettes

-

Perfusion system

-